4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide
Description
4-(Benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole-based compound with a benzyloxy group at the 4-position, a 4-fluorophenyl substituent at the 1-position, and an N-[(4-methylphenyl)methyl] carboxamide group at the 3-position.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-phenylmethoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-18-7-9-19(10-8-18)15-27-25(30)24-23(31-17-20-5-3-2-4-6-20)16-29(28-24)22-13-11-21(26)12-14-22/h2-14,16H,15,17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODDVYDTWGWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Substitution with fluorophenyl and methylphenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorophenyl and methylphenyl halides.
Formation of the carboxamide: The final step involves the reaction of the substituted pyrazole with an appropriate amine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its substitution pattern:
- 4-Fluorophenyl at position 1 : Common in bioactive pyrazoles for electronic modulation and metabolic stability.
- N-[(4-Methylphenyl)methyl] carboxamide : A bulky substituent that may influence receptor binding or solubility.
Table 1: Substituent Comparison of Pyrazole-3-Carboxamide Derivatives
Crystallographic and Analytical Data
- Crystallography : Many pyrazole derivatives, including those in and , were analyzed using SHELX software for structural refinement . The target compound’s benzyloxy group may introduce steric effects impacting crystal packing.
- Spectroscopy: Analogous compounds (e.g., Z899051432) were characterized via ESI-MS, HR-ESI-MS, and IR, with diagnostic peaks for carboxamide (1625 cm⁻¹) and aromatic C-F (1523 cm⁻¹) bonds .
Biological Activity
The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide , also known as a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antibacterial activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The structural formula of the compound is illustrated below:
Key Features:
- Benzyloxy Group : Enhances lipophilicity and may influence receptor binding.
- Fluorophenyl Substituent : Often associated with increased biological activity due to electron-withdrawing effects.
- Pyrazole Ring : Central to its biological activity, particularly in kinase inhibition.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit key signaling pathways involved in tumor growth:
- Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma; compounds targeting this pathway can reduce tumor proliferation.
- EGFR Inhibition : Inhibitors targeting the epidermal growth factor receptor (EGFR) have shown promise in treating various cancers.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | BRAF(V600E) | 0.15 |
| Compound B | EGFR | 0.25 |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- Mechanism : The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation.
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways:
- In vitro Studies : Compounds similar to the target compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
Study 1: Antitumor Efficacy
A study conducted by Umesha et al. (2009) evaluated the antitumor efficacy of a series of pyrazole carboxamides. The results indicated that certain derivatives exhibited potent activity against cancer cell lines, with IC50 values ranging from 0.1 to 0.5 µM depending on the structural modifications.
Study 2: Anti-inflammatory Mechanism
In a separate investigation, the anti-inflammatory effects of pyrazole derivatives were assessed using a murine model of inflammation. The study found that treatment with these compounds significantly reduced swelling and inflammatory markers compared to controls.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances potency.
- Hydrophobic Interactions : Alkyl groups improve binding affinity to hydrophobic pockets in target proteins.
Q & A
Q. Methodology :
- Stepwise Synthesis : Begin with condensation of 4-fluorophenylhydrazine with a β-ketoester to form the pyrazole core. Introduce the benzyloxy group via nucleophilic substitution (e.g., using benzyl bromide under basic conditions). Couple the carboxylate intermediate with (4-methylphenyl)methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Optimization :
- Catalysts : Use microwave-assisted synthesis (50–100°C, 30–60 min) to enhance reaction efficiency and yield .
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; dichloromethane is preferred for amidation to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for ≥95% purity .
(Basic) How can X-ray crystallography confirm the molecular structure of this compound?
Q. Methodology :
- Crystallization : Grow single crystals via slow evaporation from a saturated ethanol solution at 4°C.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflection data up to 0.80 Å resolution.
- Structure Refinement : Process data with SHELX programs:
- Validation : Verify bond lengths (C–C: 1.50–1.54 Å; C–N: 1.32–1.38 Å) and angles against Cambridge Structural Database norms .
(Basic) What in vitro assays are appropriate for preliminary evaluation of biological activity?
Q. Methodology :
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assay (IC₅₀ determination at 24–72 hr) .
- Enzyme Inhibition :
(Advanced) How to resolve contradictory data between computational binding predictions and experimental results?
Q. Methodology :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess ligand-protein stability. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values .
- Experimental Validation :
- Data Reconciliation : Adjust force field parameters (e.g., partial charges) in simulations to align with SPR data .
(Advanced) What strategies enhance metabolic stability of the benzyloxy group without compromising target affinity?
Q. Methodology :
- Bioisosteric Replacement : Substitute benzyloxy with:
- Deuterium Incorporation : Replace benzylic hydrogen with deuterium to slow oxidative metabolism (deuterium isotope effect) .
- In Vitro Microsomal Assays : Compare half-life (t₁/₂) of analogs in human liver microsomes (HLM) with/without NADPH .
(Advanced) How to design a SAR study focusing on the pyrazole core and para-substituted aryl groups?
Q. Methodology :
- Systematic Substitution :
- Biological Testing :
- Data Analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent properties with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
